Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10O3N2.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Mode of Action
Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Pharmacokinetics
Similar compounds have been noted to have high gastrointestinal absorption .
Result of Action
Similar compounds have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Action Environment
Similar compounds have been synthesized under various conditions, indicating that the environment can play a role in their formation and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by methylation and subsequent oxidation to introduce the hydroxymethyl group . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrazolopyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.
Indole derivatives: Similar in their heterocyclic nature and biological activities.
Uniqueness
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 474432-56-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group at the 5-position and a carboxylate group at the 3-position.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <50 µg/mL |
Escherichia coli | <50 µg/mL |
Pseudomonas aeruginosa | <50 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented extensively. This compound has shown potential in inhibiting inflammatory pathways:
- Mechanism of Action : The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and tissue damage .
3. Cytotoxicity Against Cancer Cell Lines
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
HepG2 | 30 |
Vero | 35 |
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in different cancer types .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- A study published in the Journal of Medicinal Chemistry synthesized several derivatives and evaluated their biological activities. The results showed that modifications at the hydroxymethyl position significantly influenced both antimicrobial and anticancer activities.
- Another study highlighted the compound's ability to inhibit amyloid β-peptide aggregation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXLXBYELWDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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